Oligomycin D
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Overview
Description
Mechanism of Action
Target of Action
Rutamycin, a type of antibiotic, primarily targets the mitochondrial ATP synthase . This enzyme plays a crucial role in the process of oxidative phosphorylation, which is responsible for the production of ATP, the primary energy currency of the cell .
Mode of Action
Rutamycin inhibits the function of ATP synthase, thereby disrupting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by Rutamycin is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Rutamycin disrupts the flow of protons across the mitochondrial membrane, which is a key step in the production of ATP . This disruption can lead to a decrease in the efficiency of the electron transport chain, another crucial component of oxidative phosphorylation .
Result of Action
The primary result of Rutamycin’s action is the inhibition of ATP production .
Biochemical Analysis
Biochemical Properties
Rutamycin interacts with various biomolecules, particularly enzymes involved in oxidative phosphorylation . It inhibits ATPase reactions induced by various agents . The properties of Rutamycin on mitochondrial metabolism were found to be identical with those of other antibiotics like ossamycin and peliomycin .
Cellular Effects
Rutamycin has significant effects on cellular processes. It inhibits oxidative phosphorylation, which is a major consumer of cellular energy output . This inhibition affects the cell’s energy metabolism, leading to suppressed cellular respiration .
Molecular Mechanism
Rutamycin exerts its effects at the molecular level primarily by inhibiting oxidative phosphorylation . It binds to the c-ring of the ATP synthase, blocking the access of protons to the carboxyl group of Glu59 . This inhibits the ATPase reactions and disrupts the energy transfer pathway in the cell .
Temporal Effects in Laboratory Settings
The effects of Rutamycin have been studied over time in laboratory settings, particularly in relation to its impact on mitochondrial function
Metabolic Pathways
Rutamycin is involved in the metabolic pathway of oxidative phosphorylation . It interacts with ATP synthase, a key enzyme in this pathway
Transport and Distribution
Rutamycin’s transport and distribution within cells and tissues are closely tied to its role in inhibiting oxidative phosphorylation
Subcellular Localization
Rutamycin primarily localizes in the mitochondria, where it interacts with ATP synthase to inhibit oxidative phosphorylation This subcellular localization is crucial for its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of rutamycin B involves several complex steps, including a chelate-controlled, double differentiating aldol reaction and ring closure by means of a vinyl–vinyl coupling . The synthesis process requires precise control of stereochemistry due to the presence of 17 stereogenic centers and a 26-membered ring .
Industrial Production Methods: Industrial production of rutamycin typically involves fermentation processes using the Streptomyces rutgersensis strain. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Oligomycin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki macrocyclization used in its total synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of rutamycin include dimethyl sulfoxide for oxidation and various catalysts for aldol reactions and vinyl–vinyl coupling . The reaction conditions often require low temperatures and inert atmospheres to maintain the integrity of the stereogenic centers.
Major Products: The major product of these reactions is rutamycin B, which is characterized by its macrolide structure containing multiple hydroxyl and ketone functional groups .
Scientific Research Applications
Oligomycin D has a wide range of applications in scientific research. It is primarily used as an inhibitor of mitochondrial ATPase activity, making it a valuable tool in studies of oxidative phosphorylation and mitochondrial function . In biology and medicine, rutamycin is used to study the effects of ATPase inhibition on cellular respiration and energy production . Additionally, it has applications in the study of mitochondrial genetics and biogenesis .
Comparison with Similar Compounds
Oligomycin D is similar to other macrolide antibiotics such as oligomycin A, B, and C. These compounds share a similar mechanism of action, inhibiting ATP synthase by blocking proton channels . rutamycin is unique in its specific binding affinity and the structural differences in its macrolide ring . Other similar compounds include venturicidin and aurovertin, which also inhibit mitochondrial ATPase activity but differ in their chemical structures and specific binding sites .
List of Similar Compounds
- Oligomycin A
- Oligomycin B
- Oligomycin C
- Venturicidin
- Aurovertin
Properties
CAS No. |
1404-59-7 |
---|---|
Molecular Formula |
C44H72O11 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
InChI Key |
LVWVMRBMGDJZLM-BONFEJLISA-N |
SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Canonical SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
Origin of Product |
United States |
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